![molecular formula C7H4ClN3O3 B1314616 4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 463315-69-7](/img/structure/B1314616.png)

4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

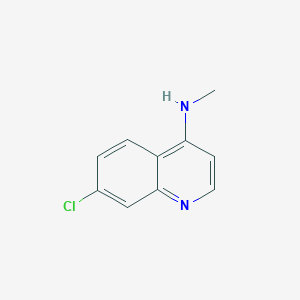

The compound “4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one” belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring (a five-member ring with two non-adjacent nitrogen atoms). The benzimidazole ring system has a planar geometry and is aromatic, similar to benzene .

Synthesis Analysis

Benzimidazoles can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with a carboxylic acid . The specific synthesis of “this compound” would likely involve the introduction of the chloro and nitro groups in subsequent steps .Molecular Structure Analysis

The benzimidazole ring system is planar and aromatic. The presence of the nitro group (-NO2) and the chloro group (-Cl) on the benzene ring of the benzimidazole will have an impact on the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, while the chloro group is a weak electron-withdrawing group .Chemical Reactions Analysis

Benzimidazoles, including “this compound”, can undergo a variety of chemical reactions. The presence of the nitro and chloro groups on the benzene ring can influence the reactivity of the molecule. For example, the nitro group can be reduced to an amino group, and the chloro group can be displaced in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Benzimidazoles are generally stable compounds. The presence of the nitro group might make the compound more reactive .Scientific Research Applications

Synthesis and Biological Activity

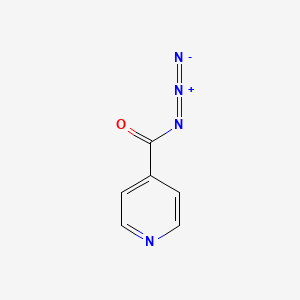

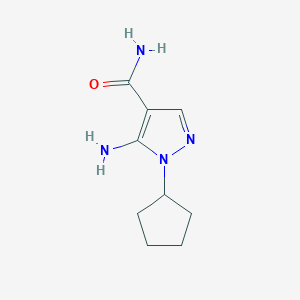

Researchers have developed synthetic pathways for benzimidazole derivatives, exploring their antimicrobial, antifungal, and potential pharmacological properties. For example, benzylidenehydrazinyl imidazoles and their derivatives have shown excellent antibacterial and antifungal activities due to their molecular properties, including hydrophobicity and bioactivity scores. The nitro substituted imidazolyl azetidinones and triazoles, in particular, exhibited significant activity against B. subtilis and A. niger, highlighting their potential in antimicrobial therapy (Rekha, Nagarjuna, Padmaja, & Padmavathi, 2019).

Chemical Structure and Properties

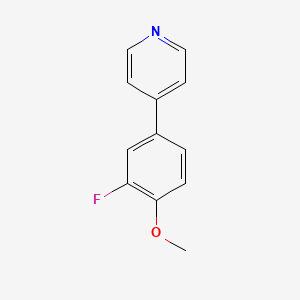

The study of halogen bonding in imidazole derivatives, including variations with nitro groups, provides insight into their crystal packing and molecular interactions. These studies reveal the significance of specific halogen bond modes and their role in the structural formation, enhancing our understanding of molecular design and the potential for creating new materials with desired properties (Kubicki & Wagner, 2007).

Electrochemical and Electronic Applications

Benzimidazole derivatives, including those with nitro groups, have been explored for their electrochemical and electronic properties. For instance, oligo nitrobenzimidazoles have shown promising applications in diode technology due to their electrical conductivity and thermal stability. These materials offer potential for advancements in electronic devices, highlighting the versatility of benzimidazole derivatives in technological applications (Anand, Muthusamy, & Kannapiran, 2018).

Advanced Material Synthesis

The development of methodologies for synthesizing complex benzimidazole derivatives, such as benzo[4,5]imidazo[1,2-a]quinazoline and imidazo[1,2-a]quinazoline derivatives, underscores the compound's role in creating new materials with potential applications in fluorescence and other advanced functionalities. These synthetic approaches enable the production of materials with specific properties, suitable for a range of scientific and industrial applications (Fang et al., 2014).

Mechanism of Action

The mechanism of action of “4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one” is not known without specific context. Benzimidazoles are a versatile class of compounds with a wide range of biological activities. Some benzimidazoles act by binding to the beta-tubulin of parasites, inhibiting their growth .

Future Directions

Properties

IUPAC Name |

4-chloro-6-nitro-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O3/c8-4-1-3(11(13)14)2-5-6(4)10-7(12)9-5/h1-2H,(H2,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBOQUPQKHBUPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)N2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)

![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)

![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)